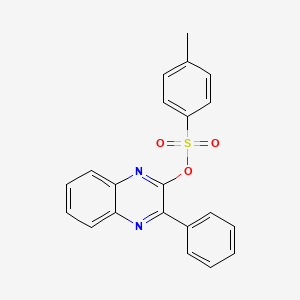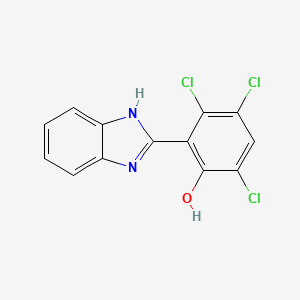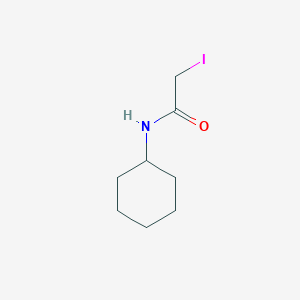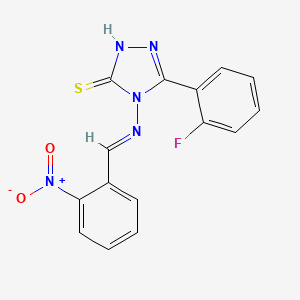
3-Phenylquinoxalin-2-yl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER involves the reaction of toluene-4-sulfonic acid with 3-phenyl-quinoxalin-2-yl ester. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained. One common method involves using a K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions are optimized using a three-factor, three-level Box-Behnken design to achieve high yield and purity .
Análisis De Reacciones Químicas
TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological membranes and their functions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent labeling reagent, allowing for the detection and quantification of various biological molecules. It interacts with fatty acids and other biomolecules, facilitating their analysis through high-performance liquid chromatography with fluorescence detection .
Comparación Con Compuestos Similares
TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER can be compared with other similar compounds, such as:
Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester: This compound is used as a fluorescent labeling reagent for fatty acids.
Para toluenesulfonic acid-catalyzed compounds: These compounds are synthesized using a one-pot, multicomponent reaction approach and have various medicinal and pharmacological properties.
The uniqueness of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER lies in its specific structure and its applications in early discovery research .
Propiedades
Fórmula molecular |
C21H16N2O3S |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(3-phenylquinoxalin-2-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H16N2O3S/c1-15-11-13-17(14-12-15)27(24,25)26-21-20(16-7-3-2-4-8-16)22-18-9-5-6-10-19(18)23-21/h2-14H,1H3 |
Clave InChI |
FVHHOILYXHUVIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-(4-Pyridinyl)hexyl]pyridine](/img/structure/B12006489.png)


![2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12006494.png)
![4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate](/img/structure/B12006495.png)
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)






![2-[3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12006551.png)
